1-Chloro-3-(prop-2-yn-1-yloxy)benzene
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Overview
Description
1-Chloro-3-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C9H7ClO and a molecular weight of 166.61 g/mol . It is a chlorinated derivative of benzene with a prop-2-yn-1-yloxy substituent at the meta position relative to the chlorine atom. This compound is used in various chemical synthesis applications due to its unique reactivity and functional groups.
Preparation Methods
1-Chloro-3-(prop-2-yn-1-yloxy)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 3-chlorophenol with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone . The reaction typically proceeds under reflux conditions, yielding the desired product in good yields (53-85%) after purification .
Chemical Reactions Analysis
1-Chloro-3-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The prop-2-yn-1-yloxy group can undergo oxidation to form corresponding carbonyl compounds.
Addition Reactions: The alkyne group can participate in addition reactions, such as hydrogenation or halogenation, to form alkenes or dihalides.
Common reagents used in these reactions include bases (e.g., K2CO3), oxidizing agents (e.g., potassium permanganate), and halogens (e.g., bromine). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-3-(prop-2-yn-1-yloxy)benzene has several scientific research applications:
Biology: The compound has been studied for its potential antibacterial and antiurease activities.
Medicine: Research has explored its use in developing new pharmaceuticals with potential therapeutic effects.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(prop-2-yn-1-yloxy)benzene involves its interaction with molecular targets through its functional groups. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The chlorine atom can undergo substitution reactions, allowing the compound to be modified for specific applications .
Comparison with Similar Compounds
1-Chloro-3-(prop-2-yn-1-yloxy)benzene can be compared with other similar compounds, such as:
1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-4-(prop-2-yn-1-yloxy)benzene: The prop-2-yn-1-yloxy group is at the para position relative to the chlorine atom.
1,3,5-Trimethyl-2-(prop-2-yn-1-yloxy)benzene: Contains additional methyl groups on the benzene ring.
These compounds share similar reactivity but differ in their specific substituents, which can influence their chemical behavior and applications.
Properties
IUPAC Name |
1-chloro-3-prop-2-ynoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c1-2-6-11-9-5-3-4-8(10)7-9/h1,3-5,7H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRDOGDGBQFLTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC(=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557634 |
Source
|
Record name | 1-Chloro-3-[(prop-2-yn-1-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33302-52-2 |
Source
|
Record name | 1-Chloro-3-[(prop-2-yn-1-yl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-3-(prop-2-yn-1-yloxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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